3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate
Description
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid;hydrate |
InChI |
InChI=1S/C11H13N3O2.H2O/c12-9(13)4-6-5-14-10-7(6)2-1-3-8(10)11(15)16;/h1-3,5,9,14H,4,12-13H2,(H,15,16);1H2 |
InChI Key |
RGGOBFISERKKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2CC(N)N.O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate generally involves:
- Functionalization of the indole core at the 7-position with a carboxylic acid group.
- Introduction of the 2,2-diaminoethyl side chain at the 3-position of the indole ring.
- Hydration to obtain the hydrate form.
The synthetic routes typically use indole-7-carboxylic acid or indole-3-carboxylic acid derivatives as key intermediates, followed by amination or diamination reactions to install the diaminoethyl moiety.
Stepwise Preparation Details
Synthesis of Indole-7-carboxylic Acid Intermediate
- Indole derivatives are often functionalized at the 7-position by electrophilic substitution or via directed ortho-metalation.
- A reported method involves the use of trifluoroacetic anhydride with indole in dimethylformamide (DMF) at room temperature, followed by hydrolysis and acidification to yield indole-3-carboxylic acid analogs with high yield (~85%) and purity.
- For the 7-carboxylic acid, similar electrophilic substitution methods or palladium-catalyzed carboxylation can be adapted, though specific literature on the 7-position is less common and may require custom optimization.
Introduction of the 2,2-Diaminoethyl Side Chain
- The 2,2-diaminoethyl group can be introduced via nucleophilic substitution or reductive amination using appropriate diamine precursors.
- A typical approach involves coupling the indole-carboxylic acid intermediate with ethylenediamine derivatives using coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF, in the presence of bases like N,N-diisopropylethylamine (DIPEA).
- Reaction conditions typically include room temperature stirring for several hours up to overnight, followed by purification steps such as filtration, washing, and drying under vacuum.
Hydration to Obtain the Hydrate Form
- The hydrate form is generally obtained by crystallization from aqueous or mixed aqueous-organic solvents.
- Controlled temperature conditions (e.g., cooling to 10–15 °C) and solvent choice (e.g., water, methanol, or dichloromethane mixtures) are critical to obtain the hydrate with high purity and yield.
Experimental Conditions and Parameters
| Step | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|
| Indole carboxylation | Dimethylformamide (DMF) | Room temperature (RT) | 3 hours | Use of trifluoroacetic anhydride |
| Hydrolysis and acidification | Water, HCl | RT to 80 °C | 1 hour | Precipitation of carboxylic acid |
| Coupling with diaminoethyl | DMF, dichloromethane (DCM) | RT to 45 °C | Overnight to 10 h | Use of HBTU, DIPEA as coupling agents |
| Hydrate crystallization | Aqueous/organic mixtures | 10–15 °C | 1–2 hours | Controlled cooling and aging |
Purification and Characterization
- The crude product is typically purified by filtration, washing with solvents such as dichloromethane or water, and drying under vacuum at elevated temperatures (e.g., 90 °C overnight) to remove residual solvents and obtain the pure hydrate form.
- Characterization includes melting point determination, NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
- Yields reported in related indole carboxylic acid syntheses range from 70% to 95%, indicating efficient synthetic protocols.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Indole carboxylation | Indole, trifluoroacetic anhydride, DMF, RT | 85 | High yield, mild conditions |
| Hydrolysis and acidification | NaOH (20%), HCl (37%), reflux | 80–90 | Precipitates carboxylic acid |
| Coupling with 2,2-diaminoethyl | HBTU, DIPEA, DMF, RT to 45 °C, overnight | 70–76 | Efficient amide bond formation |
| Hydrate crystallization | Water/organic solvent, cooling to 10–15 °C | >75 | Pure hydrate form obtained |
Chemical Reactions Analysis
Formation of the 2,2-Diaminoethyl Substituent
The diaminoethyl group at position 3 may arise from:
-
Alkylation followed by amination : Reaction of indole with a bromoethylamine under basic conditions, followed by amination (e.g., using LiAlH4 to reduce nitro groups to amines, as shown in the synthesis of 2-(1H-indol-3-yl)ethanamine ).
-
Coupling reactions : Utilizing EDC.HCl, HOBt, and TEA in DMF for amide formation, as described in patent US5942536A .
Functional Group Transformations
-
Reduction of nitro groups : LiAlH4 in THF reduces nitrovinyl groups to amines, as demonstrated in the synthesis of 2-(1H-indol-3-yl)ethanamine .
-
Hydrolysis of esters : LiOH in polar aprotic solvents (e.g., THF) cleaves esters to carboxylic acids .
-
Cyclization reactions : AlCl3-catalyzed cyclizations for forming heterocycles (e.g., pyrans) from indole derivatives .
Table 1: Key Reactions for Indole Derivatives
Biological and Chemical Significance
Indole derivatives are widely studied for their pharmacological potential, including antimicrobial and anticancer activities . The carboxylic acid group enhances solubility and may facilitate interactions with biological targets, while the diaminoethyl substituent could modulate binding affinity through hydrogen bonding or ionic interactions.
Challenges and Considerations
-
Regioselectivity : Substitution at position 3 vs. 5/7 on the indole ring requires controlled reaction conditions.
-
Stability : The diaminoethyl group may undergo oxidation or degradation, necessitating careful handling during synthesis.
-
Hydration state : The hydrate form suggests the compound may require specific storage conditions to maintain stability.
Research Findings
-
Indole Synthesis : The Fischer indole synthesis remains a foundational method, with variations using different catalysts (e.g., p-TSA) to optimize regioselectivity .
-
Functionalization : Post-synthesis modifications (e.g., alkylation, amination) are critical for introducing bioactive substituents .
-
Coupling Reactions : EDC/HOBt-mediated amide formation is a robust method for linking carboxylic acids to amines in indole derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of indole derivatives, including 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate. For instance, certain indole-2-carboxamide analogs have shown promise as inhibitors of neurotropic alphaviruses, suggesting that modifications to the indole structure can enhance antiviral efficacy . The compound's ability to interact with viral proteins may provide a pathway for developing new antiviral agents.
Antimicrobial Properties
Indole derivatives have been evaluated for their antimicrobial activity. A related compound demonstrated significant inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) as low as 1 μg/mL . This suggests that this compound could be a candidate for further development in treating resistant bacterial infections.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that indole derivatives can inhibit integrase enzymes, which are crucial in the life cycle of certain viruses . The structural modifications in compounds like this compound may enhance binding affinity and specificity towards target enzymes.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies help in understanding how structural variations influence biological activity and can guide further modifications for improved efficacy .
Drug Delivery Systems
The hydrophilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance solubility and bioavailability, making it a valuable component in pharmaceutical formulations.
Scaffold for New Compounds
This compound serves as a versatile scaffold for synthesizing new chemical entities with diverse biological activities. By modifying the indole core or substituents, researchers can develop novel compounds with tailored pharmacological profiles .
Case Study 1: Antiviral Development
A study focused on synthesizing and evaluating a series of indole derivatives against viral infections demonstrated that compounds similar to this compound exhibited substantial antiviral activity. The research involved optimizing structural features to enhance potency against specific viral targets .
Case Study 2: Antimicrobial Efficacy
Another case study evaluated the antimicrobial effects of indole-based compounds against various pathogens. The findings revealed that specific modifications led to increased activity against resistant strains of bacteria, indicating the potential of these compounds in clinical applications .
Mechanism of Action
The mechanism of action of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to these targets through π-π stacking interactions and hydrogen bonding. This binding can modulate the activity of the target molecules, leading to various biological effects. The carboxylic acid group also plays a role in enhancing the compound’s solubility and facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 7 of the indole core, influencing their chemical reactivity and biological activity:
Spectral and Physicochemical Properties
- NMR Data: The target compound’s closest analog, 3b (C₁₅H₁₅N₂), shows ¹³C-NMR peaks at δ 47.45 (CH₂), 109.46 (C-7), and 144.88 (C-NH₂), indicating electronic effects of the diaminethyl group . In contrast, nitro-substituted indoles (e.g., 2c, C₁₅H₁₃N₂O₂) exhibit downfield shifts for aromatic carbons (δ 147.14 for C-NO₂) due to electron-withdrawing effects .
Solubility :
Thermal Stability :
Key Research Findings and Limitations
Synthetic Challenges :
Biological Activity Gaps :
- While the target compound’s structural analogs show promise in enzyme inhibition (e.g., IDE ), its direct pharmacological activity remains understudied compared to nitro- or halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate, and how do reaction conditions influence purity?
- Methodological Answer : Synthesis typically involves coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with ethylenediamine under reflux in acetic acid, followed by hydration. Purity can be optimized by controlling stoichiometric ratios (e.g., 1.1 equiv of aldehyde to amine) and reaction time (3–5 hours) to minimize side products like unreacted intermediates . Characterization via HPLC (>95% purity) and NMR (to confirm diaminoethyl substitution) is critical .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability testing should include accelerated degradation studies under stress conditions (e.g., light, humidity, temperature). For example, store samples at +4°C (short-term) vs. -20°C (long-term) and monitor degradation via LC-MS. Note that current data gaps in physical properties (e.g., melting point, hygroscopicity) necessitate empirical validation .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify indole ring protons (δ 7.0–8.0 ppm) and diaminoethyl side-chain signals (δ 2.5–3.5 ppm).
- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹).
- HRMS : Validate molecular weight (exact mass ~265.12 g/mol for anhydrous form) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent effects, catalytic pathways) and reduce experimental trial-and-error . Pair computational results with experimental validation (e.g., kinetic studies) to refine synthetic routes.
Q. What experimental strategies resolve contradictions in solubility data for hydrates of indole-carboxylic acid derivatives?
- Methodological Answer : If literature reports conflicting solubility (e.g., water vs. organic solvents), conduct systematic solubility screens using:
- Phase diagrams : Vary temperature and solvent polarity (e.g., water/DMSO mixtures).
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions.
- Karl Fischer titration : Quantify hydrate water content, which may influence solubility .
Q. How can researchers design toxicity studies for this compound when existing data are limited?
- Methodological Answer : Prioritize in vitro assays:
- Ames test : Assess mutagenicity using Salmonella typhimurium strains.
- MTT assay : Measure cytotoxicity in human cell lines (e.g., HEK293).
- hERG assay : Evaluate cardiac toxicity risks. Note that current toxicology data classify no carcinogenic risk per IARC/OSHA, but metabolite profiling (e.g., oxidative degradation products) is advised .
Q. What role does factorial design play in optimizing reaction yields for this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables like temperature (80°C vs. 100°C), solvent (acetic acid vs. ethanol), and catalyst presence. Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may improve coupling efficiency but increase side-product formation .
Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaled-up synthesis?
- Methodological Answer : Integrate AI with multiphysics modeling to simulate reactor dynamics (e.g., heat transfer, mixing efficiency). For instance, COMSOL can predict hotspots in batch reactors, enabling preemptive adjustments to avoid decomposition. AI algorithms can also optimize batch scheduling for parallel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
